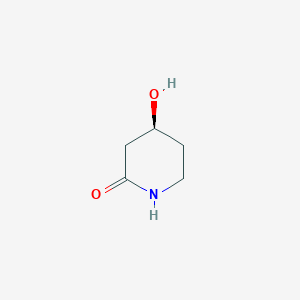

(S)-4-Hydroxypiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAKTIAKXMBQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473408 | |

| Record name | (S)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476014-92-3 | |

| Record name | (S)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Hydroxypiperidin-2-one chemical properties

An In-Depth Technical Guide to (S)-4-Hydroxypiperidin-2-one: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold, featuring both a hydrogen-bond donor (hydroxyl) and a versatile lactam moiety, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic characterization, state-of-the-art synthetic methodologies with an emphasis on stereochemical control, and its applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights for researchers and drug development professionals.

Introduction

The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in natural products and pharmaceuticals. When functionalized into a piperidin-2-one (or δ-valerolactam), the scaffold's conformational rigidity and synthetic accessibility are enhanced. This structural motif serves as a cornerstone in the design of molecules targeting a wide array of biological pathways, including enzyme inhibition and receptor modulation.[1][2] The incorporation of hydroxyl groups further increases polarity and provides a handle for introducing additional molecular complexity, often leading to improved pharmacokinetic profiles and target engagement.[3]

Significance of this compound as a Chiral Intermediate

Chirality is a fundamental consideration in drug design, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This compound provides a stereochemically defined platform for asymmetric synthesis, enabling the construction of enantiomerically pure final compounds.[4][5] Its utility is particularly pronounced in the synthesis of inhibitors for enzymes like gamma-secretase, which is implicated in Alzheimer's disease, highlighting its importance in developing next-generation therapeutics.[6] This guide delves into the essential technical data required to effectively utilize this versatile intermediate.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective handling, reaction planning, and purification.

Compound Identification

The following table summarizes the key identifiers for this compound. Note that while the (S)-enantiomer is specified, much of the publicly available data corresponds to the racemate.

| Identifier | Value | Source |

| IUPAC Name | (4S)-4-hydroxypiperidin-2-one | PubChem |

| CAS Number | 1051316-41-6 ((R)-enantiomer) | MySkinRecipes[6] |

| 476014-76-3 (racemate) | PubChem[7] | |

| Molecular Formula | C₅H₉NO₂ | PubChem[7] |

| Molecular Weight | 115.13 g/mol | PubChem[7] |

| SMILES | C1CC(=O)NC1 | (Inferred for S-enantiomer) |

| InChIKey | PRCAKTIAKXMBQF-UHFFFAOYSA-N | PubChem[7] |

Physicochemical Properties

These properties are essential for designing experimental conditions, from reaction solvent selection to purification methodologies like recrystallization.

| Property | Value | Source / Notes |

| Appearance | White crystalline solid | ChemBK[8] |

| Melting Point | 128-130 °C | ChemBK[8] |

| 165-168 °C | ChemBK[8] | |

| Boiling Point | 383.3 °C (Predicted) | ChemBK[8] |

| Density | 1.246 g/cm³ (Predicted) | ChemBK[8] |

| Solubility | Soluble in water and some organic solvents (e.g., Methanol, slightly) | ChemBK[8] |

Note: Discrepancies in reported melting points may arise from different crystalline forms or measurement conditions.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound. The following data, compiled from analyses of the racemate and structurally related compounds, represent the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine ring. The chiral center at C4 induces diastereotopicity in the neighboring methylene protons, potentially leading to more complex splitting patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR provides a clear fingerprint of the carbon skeleton. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3400 (broad) | Hydroxyl group |

| N-H Stretch | 3100-3300 (broad) | Lactam N-H |

| C=O Stretch | 1640-1680 (strong) | Lactam carbonyl |

| C-O Stretch | 1050-1150 | Secondary alcohol |

Data inferred from typical values for secondary alcohols and δ-lactams.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 115.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a non-trivial challenge that showcases modern asymmetric synthesis techniques. A highly effective strategy involves a diastereoselective cyclization, where the key stereocenter is established in a preceding step.

Featured Protocol: Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization

A robust method for constructing the 4-hydroxypiperidin-2-one core is through a copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[9][10]

Causality Behind Experimental Choices:

-

Catalyst System: A Cu(I) source (often generated in situ from Cu(OAc)₂·H₂O) in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) is employed. The copper hydride species, formed by the reaction with a silane reducing agent, is the active catalyst that initiates the reductive cyclization.

-

Reducing Agent: 1,1,3,3-tetramethyldisiloxane (TMDS) serves as a mild and efficient hydride source to generate the active copper hydride catalyst.

-

Solvent: Tetrahydrofuran (THF) is a common choice as it effectively solubilizes the reactants and catalyst system without interfering with the reaction mechanism.

Step-by-Step Methodology

-

Inert Atmosphere: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add Cu(OAc)₂·H₂O (5 mol %) and DPPF (5 mol %).

-

Solvent Addition: Add anhydrous THF and stir the mixture for 15-20 minutes until a homogeneous solution is formed.

-

Substrate Addition: Add the enantiomerically enriched α,β-unsaturated amide precursor (1.0 equiv) and the ketone (1.2 equiv) to the flask.

-

Initiation: Add TMDS (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired this compound derivative.

Achieving Enantioselectivity: The Role of Asymmetric Mannich Reactions

The key to synthesizing the (S)-enantiomer lies in preparing an enantiomerically enriched cyclization precursor. This is elegantly achieved using a proline-catalyzed asymmetric Mannich reaction.[9][10] This preliminary step sets the crucial stereocenter that directs the outcome of the subsequent diastereoselective cyclization.

Chemical Reactivity and Derivatization

The bifunctional nature of this compound makes it a versatile hub for chemical derivatization. Strategic modification of its hydroxyl and lactam groups allows for the exploration of vast chemical space.

Applications in Drug Discovery and Development

The primary value of this compound is its role as a high-value intermediate in the synthesis of complex pharmaceutical agents.

Case Study: Intermediate in Gamma-Secretase Inhibitor Synthesis

Gamma-secretase is an enzyme involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. (R)-4-Hydroxypiperidin-2-one, the enantiomer of the title compound, is explicitly mentioned as a key intermediate in the production of inhibitors for this enzyme.[6] The stereochemistry at the C4 position is critical for achieving the correct spatial orientation of substituents required for potent and selective inhibition. The (S)-enantiomer serves as an equally valuable building block for accessing different regions of the enzyme's active site or as a crucial negative control in structure-activity relationship (SAR) studies.

A Versatile Chiral Building Block

Beyond specific targets, the rigid conformation and defined stereochemistry of this compound make it an ideal starting point for creating libraries of chiral compounds. Its derivatives have been explored as ligands for various receptors and as intermediates for other biologically important alkaloids.[4][11]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified with several GHS hazard statements, indicating the need for careful handling.[7]

| Hazard Code | Statement | Precautionary Action |

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection/face protection.[8] |

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7][8] |

Recommended Handling and Storage Protocols

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a sophisticated and highly valuable chiral synthon for the modern medicinal chemist. Its well-defined chemical properties, coupled with elegant and stereocontrolled synthetic routes, provide a reliable foundation for the development of complex, enantiomerically pure drug candidates. The insights and protocols detailed in this guide are intended to empower researchers to fully leverage the potential of this remarkable intermediate in their drug discovery and development endeavors.

References

-

D. J. C. Chen, et al. (2005). Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization. Organic Letters. Available at: [Link]

-

PubMed. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. PubMed. Available at: [Link]

-

ChemBK. (2024). 4-Hydroxypiperidin-2-one. ChemBK. Available at: [Link]

-

PubChem. 4-hydroxy-2-Piperidinone. PubChem. Available at: [Link]

-

MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

-

NIST. 4-Hydroxypiperidine. NIST WebBook. Available at: [Link]

-

NIST. 4-Hydroxypiperidine. NIST WebBook. Available at: [Link]

-

MySkinRecipes. (R)-4-Hydroxypiperidin-2-one. MySkinRecipes. Available at: [Link]

-

Stenutz. 4-hydroxypiperidin-2-one. Stenutz. Available at: [Link]

-

PubMed. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. Available at: [Link]

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]

-

UiTM IR. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]

-

ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. Available at: [Link]

-

PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

-

RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]

-

PubMed. (2017). [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed. Available at: [Link]

-

PubMed. (2001). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. Available at: [Link]

-

HMDB. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Human Metabolome Database. Available at: [Link]

-

SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]

- 7. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Introduction: The Strategic Importance of (S)-4-Hydroxypiperidin-2-one

An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxypiperidin-2-one: A Senior Application Scientist's Perspective

The this compound moiety is a chiral scaffold of significant value in modern drug discovery and development. As a versatile stereodefined building block, it is integral to the synthesis of a wide range of pharmacologically active agents, including inhibitors for enzymes implicated in neurological disorders.[1] The precise three-dimensional arrangement of its hydroxyl and lactam functionalities allows for specific molecular interactions with biological targets, making enantiomerically pure synthesis not just a preference, but a necessity. This guide provides an in-depth analysis of the primary synthetic strategies to access this key intermediate, with a focus on the underlying chemical principles and practical considerations for researchers in the pharmaceutical sciences.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure this compound can be broadly categorized into three dominant approaches:

-

Asymmetric Ketone Reduction: A direct and highly efficient method that utilizes a biocatalyst, typically a ketoreductase (KRED), to reduce a prochiral ketone precursor into the desired (S)-alcohol with high enantioselectivity.

-

Diastereoselective Cyclization: A chemical-catalytic approach that constructs the piperidinone ring from acyclic precursors, where the stereochemistry is controlled during the C-C and C-N bond-forming events.

-

Kinetic Resolution of Racemates: A classic strategy involving the synthesis of a racemic mixture of 4-hydroxypiperidin-2-one, followed by the selective reaction of one enantiomer—often enzyme-mediated—to allow for the separation of the two.

While all routes are chemically valid, this guide will demonstrate that for producing the (S)-enantiomer with high purity and yield, the chemoenzymatic asymmetric reduction strategy often represents the state-of-the-art in terms of efficiency, selectivity, and sustainability.

Strategy 1: Chemoenzymatic Asymmetric Reduction of N-Boc-4-oxopiperidin-2-one

This is arguably the most powerful and direct route to this compound. The strategy hinges on the stereoselective reduction of a prochiral ketone, typically N-Boc-4-oxopiperidin-2-one, catalyzed by an engineered or naturally occurring ketoreductase.

Expertise & Causality: Why Biocatalysis Excels

Ketoreductases are highly evolved enzymes that deliver unparalleled stereocontrol. Their mechanism relies on a precisely oriented active site that binds the ketone substrate in a conformation favoring hydride delivery to only one of the two prochiral faces. This hydride is supplied by a nicotinamide cofactor, either NADH or NADPH. For the reaction to be economically viable on a preparatory scale, the expensive cofactor must be continuously regenerated. This is achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction, such as the oxidation of a cheap alcohol (e.g., isopropanol) by the same enzyme or the oxidation of glucose by a dedicated dehydrogenase enzyme (e.g., glucose dehydrogenase, GDH).[2][3] This closed-loop system allows for catalytic use of the cofactor, making the process scalable and cost-effective.[4]

Workflow: KRED-Catalyzed Asymmetric Reduction```dot

Caption: General workflow for diastereoselective cyclization.

Trustworthiness: A Validating Protocol

Experimental Protocol: Cu(I)-Catalyzed Cyclization

[5]1. Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the copper(I) catalyst (e.g., CuCl, 5 mol%) and a suitable ligand (e.g., a phosphine ligand, 5.5 mol%) in an anhydrous solvent like toluene. 2. Reagent Addition: Add the α,β-unsaturated amide substrate (1.0 equiv.) and the ketone (1.5 equiv.). 3. Initiation: Add the silane reductant (e.g., phenylsilane, 1.2 equiv.) dropwise to the stirred solution at room temperature. 4. Reaction Execution: Stir the mixture at the specified temperature (e.g., 25-50 °C) until the starting material is consumed, as monitored by TLC. 5. Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. 6. Purification: Purify the crude product via flash column chromatography to isolate the desired 4-hydroxypiperidin-2-one diastereomer.

Strategy 3: Enzymatic Kinetic Resolution

This method begins with a racemic mixture of N-protected 4-hydroxypiperidin-2-one and uses an enzyme to selectively modify one enantiomer, allowing for their subsequent separation. Lipases are commonly employed for this purpose.

[6][7]#### Expertise & Causality: The Principle of Selectivity

Kinetic resolution exploits the differential reaction rates of two enantiomers with a chiral catalyst. Lipases, such as Lipase B from Candida antarctica (CAL-B, often immobilized as Novozym 435), are workhorse enzymes for this transformation. I[6]n the presence of an acyl donor (e.g., vinyl acetate), the lipase will preferentially acylate one enantiomer of the alcohol (e.g., the R-enantiomer) much faster than the other. By stopping the reaction at or near 50% conversion, one can isolate the acylated R-ester and the unreacted S-alcohol, both in high enantiomeric excess. The primary drawback is the theoretical maximum yield of 50% for the desired product.

Workflow: Lipase-Mediated Kinetic Resolution

Caption: Principle of enzymatic kinetic resolution.

Trustworthiness: A Validating Protocol

Experimental Protocol: Lipase-Catalyzed Resolution

[7]1. Reaction Setup: To a flask, add the racemic N-protected 4-hydroxypiperidin-2-one (1.0 equiv.), an anhydrous organic solvent (e.g., tetrahydrofuran or toluene), and the acyl donor (e.g., vinyl acetate, 2-3 equiv.). 2. Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate). 3. Reaction Execution: Stir the suspension at a controlled temperature (e.g., 40 °C) on a rotary shaker. Monitor the conversion carefully by HPLC or TLC. 4. Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. 5. Purification: Concentrate the filtrate and purify the resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester by flash column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Asymmetric Reduction (KRED) | Diastereoselective Cyclization | Kinetic Resolution (Lipase) |

| Theoretical Max. Yield | 100% | 100% | 50% |

| Typical Enantioselectivity | Excellent (>99% ee) | Good to Excellent (Diastereoselectivity) | Excellent (>95% ee) |

| Atom Economy | Good (especially with GDH regeneration) | Moderate | Poor (discards 50% of material) |

| Scalability | Excellent | Good | Moderate (limited by 50% yield) |

| Operational Complexity | Moderate (requires buffer, enzyme handling) | High (requires inert atmosphere, catalysts) | Moderate (requires careful monitoring) |

| "Green" Credentials | High (aqueous media, biodegradable catalyst) | Low (uses metal catalysts, organic solvents) | Moderate (enzyme-based but often in organic solvent) |

Conclusion and Outlook

For the synthesis of this compound, a critical building block for drug development, several robust strategies are available. While chemical methods like diastereoselective cyclization offer powerful tools for ring construction, they can involve complex setups and metal catalysts. Kinetic resolution is a classic and effective technique for obtaining enantiopure material, but it is inherently inefficient, with a maximum theoretical yield of 50%.

The chemoenzymatic approach, particularly the asymmetric reduction of a prochiral ketone using a ketoreductase, stands out as the superior strategy. It combines a theoretical yield of 100% with exceptional enantioselectivity (>99% ee), mild and environmentally benign reaction conditions, and proven scalability. For researchers and drug development professionals seeking an efficient, reliable, and sustainable route to this compound, the adoption of biocatalytic methods represents the most logical and scientifically sound path forward.

References

- 1. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]

- 2. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

(S)-4-Hydroxypiperidin-2-one and Its Derivatives: A Technical Guide to Their Biological Activity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-4-Hydroxypiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, with a primary focus on their role as gamma-secretase modulators for the treatment of Alzheimer's disease. The document elucidates the mechanism of action, explores structure-activity relationships (SAR), and provides detailed experimental protocols for the synthesis and biological evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. Within the diverse landscape of piperidine-containing compounds, the chiral 4-hydroxypiperidin-2-one core, particularly the (S)-enantiomer, has garnered significant attention as a versatile synthetic intermediate and a key pharmacophore.[2]

Initially recognized for its utility as a chiral building block in the synthesis of complex molecules, recent research has unveiled the intrinsic biological relevance of the this compound scaffold itself. This has propelled its derivatives into the forefront of drug discovery programs targeting a range of diseases, most notably neurodegenerative disorders like Alzheimer's disease.

This guide will delve into the multifaceted biological activities of this compound and its derivatives, offering a detailed exploration of their therapeutic potential.

Therapeutic Focus: Alzheimer's Disease and Gamma-Secretase Modulation

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[3] The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[4] Consequently, the inhibition or modulation of γ-secretase activity has become a primary therapeutic strategy for AD.[5]

Derivatives of this compound have emerged as potent and selective gamma-secretase modulators (GSMs) .[6] Unlike traditional γ-secretase inhibitors that block the enzyme's activity altogether and can lead to mechanism-based toxicities due to off-target effects on other substrates like Notch, GSMs allosterically modulate the enzyme to selectively reduce the production of the toxic Aβ42 species while increasing the formation of shorter, less amyloidogenic Aβ peptides like Aβ38.[7][8] This nuanced approach offers a more favorable safety profile, making GSMs a highly attractive therapeutic modality.[4]

Mechanism of Action: Allosteric Modulation of Gamma-Secretase

The precise mechanism by which this compound-based GSMs modulate γ-secretase is an area of active investigation. It is hypothesized that these compounds bind to an allosteric site on the presenilin component of the γ-secretase complex, inducing a conformational change that alters the processive cleavage of the APP-C99 substrate. This shift in cleavage preference leads to the observed decrease in Aβ42 and a concomitant increase in shorter Aβ fragments.

Diagram: Proposed Mechanism of Gamma-Secretase Modulation

Caption: Allosteric modulation of gamma-secretase by a GSM.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key structural features that govern their potency and selectivity as GSMs.

-

N-Substitution: The nitrogen atom of the piperidin-2-one ring is a critical point for derivatization. Large, lipophilic N-aryl or N-heteroaryl substituents are generally favored for potent GSM activity. These groups are believed to occupy a hydrophobic pocket within the allosteric binding site of γ-secretase.

-

C4-Hydroxy Group: The hydroxyl group at the C4 position is crucial for activity, likely participating in hydrogen bonding interactions with the enzyme. Both the (S)-configuration and the presence of this hydroxyl group are often essential for optimal potency.

-

C5 and C6 Positions: Modifications at the C5 and C6 positions of the piperidin-2-one ring can influence the conformational preference of the molecule and its interaction with the target.

The following table summarizes the general SAR trends observed for this compound derivatives as GSMs.

| Position | Substituent Type | Effect on GSM Activity |

| N1 | Large, lipophilic aryl/heteroaryl | Generally increases potency |

| Small alkyl | Often leads to decreased activity | |

| C4 | (S)-Hydroxy | Crucial for high potency |

| (R)-Hydroxy or no substituent | Significantly reduces or abolishes activity | |

| C3, C5, C6 | Small alkyl or other groups | Can modulate potency and pharmacokinetic properties |

Beyond Alzheimer's Disease: Other Biological Activities

While the primary focus of research on this compound derivatives has been on their GSM activity, the versatile nature of the piperidine scaffold suggests potential for a broader range of biological applications. Studies on related piperidin-4-one and hydroxypiperidine derivatives have revealed a spectrum of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Various piperidin-4-one derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[9]

-

Analgesic and Anti-inflammatory Properties: The piperidine nucleus is a common feature in many analgesic drugs, and derivatives of 4-hydroxypiperidine have shown promise in this area.[10]

-

Anticancer Activity: Certain piperidin-4-one derivatives have exhibited cytotoxic effects against various cancer cell lines.[11]

-

Enzyme Inhibition: Besides γ-secretase, derivatives of hydroxypiperidines have been explored as inhibitors of other enzymes, highlighting the potential for this scaffold to be adapted for various targets.

Further investigation into the biological activities of this compound derivatives beyond their role as GSMs is a promising avenue for future research.

Experimental Protocols

General Synthesis of N-Aryl-(S)-4-Hydroxypiperidin-2-one Derivatives

The synthesis of N-substituted this compound derivatives typically involves a multi-step sequence starting from a suitable chiral precursor. A representative synthetic route is outlined below.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for N-aryl-(S)-4-hydroxypiperidin-2-one derivatives.

Step-by-Step Methodology:

-

Synthesis of this compound: The chiral core can be synthesized from commercially available starting materials such as (S)-malic acid through a series of established chemical transformations.

-

N-Arylation: The synthesized this compound is then subjected to an N-arylation reaction. The Buchwald-Hartwig amination is a commonly employed method, utilizing a palladium catalyst and a suitable aryl halide or triflate.

-

To a solution of this compound in an appropriate solvent (e.g., toluene or dioxane), add the aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Heat the reaction mixture under an inert atmosphere until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up and the product is purified by column chromatography.

-

In Vitro Gamma-Secretase Activity Assay

The evaluation of the biological activity of this compound derivatives as GSMs is typically performed using cell-based or cell-free assays that measure the production of Aβ peptides.

Cell-Based Assay Protocol:

-

Cell Culture: Utilize a cell line that overexpresses human APP, such as HEK293 or CHO cells.

-

Compound Treatment: Plate the cells and treat with varying concentrations of the test compounds for a specified period (e.g., 24-48 hours).

-

Aβ Quantification: Collect the cell culture supernatant and quantify the levels of Aβ40, Aβ42, and Aβ38 using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.[12][13][14]

-

Data Analysis: Calculate the IC50 values for the reduction of Aβ42 and the EC50 values for the elevation of Aβ38 to determine the potency and modulatory profile of the compounds.

Cell-Free Assay:

Alternatively, a cell-free assay using purified γ-secretase and a synthetic APP-C99 substrate can be employed to directly assess the effect of the compounds on the enzyme's activity.[15]

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly as gamma-secretase modulators for the treatment of Alzheimer's disease. The unique ability of these molecules to allosterically modulate γ-secretase activity offers a distinct advantage over traditional inhibitors, potentially leading to safer and more effective therapies.

Future research in this area should focus on:

-

Elucidation of the precise binding site and mechanism of action of these GSMs to facilitate rational drug design.

-

Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and brain penetration.

-

Exploration of the full therapeutic potential of the this compound scaffold by investigating its activity against other biological targets and in different disease areas.

The continued investigation of this versatile scaffold holds great promise for the development of novel therapeutics to address unmet medical needs.

References

-

Innoprot. Gamma secretase activity assay. [Link]

-

Innoprot. Gamma Secretase Activity Assay Cell Line. [Link]

- Pinnix, I., et al. (2001). A novel gamma-secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. The Journal of biological chemistry, 276(1), 481–487.

- McLendon, C., et al. (2000). Cell-free assays for gamma-secretase activity. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 14(15), 2383–2386.

-

Cells Online. Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. [Link]

- Hall, A., et al. (2010). Piperidine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 20(3), 1306–1311.

- Simone, M. I., & Jenkinson, S. F. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Chemical biology & drug design, 92(1), 1171–1197.

- Simone, M. I., & Jenkinson, S. F. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical biology & drug design, 92(1), 1171–1197.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Current medicinal chemistry, 20(4), 495–507.

-

PubChem. 4-hydroxy-2-Piperidinone. [Link]

- Wang, Y., et al. (2024). The manipulator behind “Scissors”: γ-secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience, 16, 1356491.

- Wolfe, M. S. (2007). gamma-Secretase modulators. Current Alzheimer research, 4(5), 571–573.

- Abdel-Naim, A. B., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2660–2678.

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66.

- Al-Ostath, A., & El-Faham, A. (2023).

- Li, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & medicinal chemistry, 24(8), 1853–1865.

- Karapetyan, G., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. International journal of molecular sciences, 24(24), 17290.

- Pis'ko, G. T., et al. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia, 40(2), 210–215.

- Al-Ostath, A., & El-Faham, A. (2023). Structure–activity relationship of piperidine derivatives with... Results in Chemistry, 5, 100860.

- Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.

- Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry, 17(10), 3588–3594.

-

MySkinRecipes. (R)-4-Hydroxypiperidin-2-one. [Link]

- Zhang, Y., et al. (2022). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(1), 356-373.

- Dabrowski, M., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1279412.

- Merck & Co., Inc. (1998). Methods and compounds for inhibiting β-amyloid peptide release and/or synthesis. WO 1998022494 A2.

-

Medscape. (2007). Gamma-Secretase Inhibitor: Potential as Disease-Modifying Drug in AD. [Link]

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), a413-a423.

- Oehlrich, D., et al. (2011). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. The Journal of biological chemistry, 286(50), 43334–43343.

- Tan, J., et al. (2022). Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease. Bioorganic Chemistry, 128, 106093.

- Kukar, T., et al. (2005). Diverse compounds mimic Alzheimer disease-causing mutations by augmenting Abeta42 production.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]

- 3. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. Piperidine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. innoprot.com [innoprot.com]

- 14. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]

- 15. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of (S)-4-Hydroxypiperidin-2-one as a Chiral Scaffold

An In-depth Technical Guide to (S)-4-Hydroxypiperidin-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

This compound is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. As a chiral building block, it provides a structurally rigid six-membered lactam scaffold functionalized with a hydroxyl group at a defined stereocenter. This unique combination of features makes it an invaluable starting material for the synthesis of complex, biologically active molecules. The piperidine core is a prevalent motif in numerous pharmaceuticals, and the introduction of a hydroxyl group offers a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[1][2][3]

The chirality of this molecule is of paramount importance, as biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer.[4] this compound serves as a key intermediate in the asymmetric synthesis of compounds targeting a range of diseases, including neurological disorders.[5] This guide provides a comprehensive overview of its synthesis, with a focus on stereoselective methods, and explores its applications as a pivotal component in the drug discovery pipeline.

Stereoselective Synthesis: Accessing Enantiopure this compound

The primary challenge in utilizing this compound is its efficient and enantiomerically pure synthesis. Several strategies have been developed, with enzymatic kinetic resolution and asymmetric synthesis being the most prominent.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful and widely adopted technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one of the two enantiomers, allowing for their subsequent separation. For 4-hydroxypiperidin-2-one, Candida antarctica Lipase B (CAL-B) has proven to be particularly effective.[6][7]

The two primary EKR strategies are:

-

Enzymatic Acylation: The racemic 4-hydroxypiperidin-2-one is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer in its unreacted, hydroxyl form. The resulting ester and alcohol can then be separated chromatographically.

-

Enzymatic Hydrolysis: In this complementary approach, a racemic ester derivative of 4-hydroxypiperidin-2-one is subjected to enzymatic hydrolysis. The lipase selectively cleaves the ester group of one enantiomer, regenerating the alcohol, while the other enantiomer remains as an ester.[6]

The choice between acylation and hydrolysis often depends on the specific substrate and the desired efficiency of the resolution. EKR is favored for its mild reaction conditions, high enantioselectivity, and environmental compatibility.[7]

Caption: Enzymatic Kinetic Resolution (EKR) strategies for separating enantiomers.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired (S)-enantiomer from achiral or prochiral starting materials, avoiding the need for resolution.

One notable method is the Cu(I)-catalyzed reductive aldol cyclization . This approach can be used to construct the 4-hydroxypiperidin-2-one core with high diastereoselectivity from α,β-unsaturated amides and ketones.[8] When combined with other asymmetric reactions, such as a proline-catalyzed Mannich reaction, this methodology enables the enantioselective synthesis of highly functionalized piperidin-2-one derivatives.[8] This strategy is powerful as it builds molecular complexity and controls stereochemistry simultaneously.

Another approach involves utilizing the "chiral pool," which consists of abundant, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates.[9] A synthetic route can be designed to transform these readily available chiral molecules into the target this compound, preserving the original stereochemistry.

Physicochemical Properties and Characterization

A summary of the key properties of this compound is provided below. Note that some physical properties are predicted values from chemical databases.

| Property | Value | Reference |

| CAS Number | 134449-33-9 | N/A |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [10] |

| Boiling Point (Predicted) | 352.3 ± 35.0 °C | [5] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [5] |

| Storage | Room temperature, sealed, dry, dark | [5] |

Characterization: The definitive characterization of this compound and the determination of its enantiomeric purity are crucial.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the hydroxyl (-OH) and lactam carbonyl (C=O) stretches.

-

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.[6]

Applications in Drug Discovery and Medicinal Chemistry

The rigid piperidinone scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active agents.[3] The (S)-4-hydroxy variant provides a strategic advantage by introducing a chiral center and a functional group for further elaboration.

Core Scaffold for Biologically Active Molecules

The piperidine ring is a component of drugs with diverse activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][11] For instance, the antipsychotic drug Haloperidol contains a modified piperidine ring.[12] By using this compound as a starting point, medicinal chemists can synthesize novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Key Intermediate for Targeted Therapeutics

This compound and its enantiomer are valuable intermediates for specific, high-value targets. For example, the (R)-enantiomer is used in the synthesis of inhibitors for gamma-secretase , an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease .[5] This highlights the critical role of this chiral scaffold in developing treatments for complex neurological disorders. The (S)-enantiomer can be used to synthesize stereisomeric analogs to probe the chiral binding requirements of the enzyme's active site.

Caption: Role of this compound in the drug discovery workflow.

Experimental Protocol: CAL-B-Catalyzed Kinetic Resolution via Acylation

This protocol describes a representative procedure for the kinetic resolution of racemic 4-hydroxypiperidin-2-one using Candida antarctica Lipase B (CAL-B).

Objective: To isolate this compound from a racemic mixture via enzymatic acylation of the (R)-enantiomer.

Materials:

-

Racemic 4-hydroxypiperidin-2-one

-

Immobilized Candida antarctica Lipase B (CAL-B)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., Tert-butyl methyl ether (TBME) or Toluene)

-

Diatomaceous earth (e.g., Celite®)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add racemic 4-hydroxypiperidin-2-one (1.0 eq).

-

Solvent Addition: Add anhydrous organic solvent (e.g., TBME) to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

-

Acyl Donor Addition: Add vinyl acetate (typically 0.6-1.0 eq). Using a slight excess is common, but near-equimolar amounts can improve selectivity for achieving ~50% conversion.

-

Enzyme Addition: Add immobilized CAL-B (typically 10-50% by weight relative to the substrate).

-

Reaction Monitoring: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining starting material and the product.

-

Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture, containing this compound and the acylated (R)-enantiomer, is purified by silica gel column chromatography. A solvent gradient (e.g., increasing percentage of ethyl acetate in hexanes) is typically used to separate the more polar alcohol from the less polar ester.

-

Characterization: Analyze the purified this compound to confirm its structure (NMR, IR) and determine its enantiomeric excess (chiral HPLC).

Conclusion

This compound stands out as a high-value chiral building block for modern pharmaceutical research. Its rigid, functionalized scaffold is ideally suited for constructing complex molecules with precise three-dimensional architectures. Advances in stereoselective synthesis, particularly through robust enzymatic resolution techniques, have made this compound more accessible for drug discovery programs. As researchers continue to explore novel therapeutics for challenging diseases, the strategic application of such chiral intermediates will remain a cornerstone of successful medicinal chemistry campaigns.

References

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI. [Link]

-

Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. (2005). Organic Letters. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2011). Mini-Reviews in Medicinal Chemistry. [Link]

-

Application of chiral building blocks to the synthesis of drugs. (2002). Drugs of the Future. [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2002). The Journal of Organic Chemistry. [Link]

-

Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016). SOJ Pharmacy & Pharmaceutical Sciences. [Link]

-

(R)-4-Hydroxypiperidin-2-one. MySkinRecipes. [Link]

-

Key Chemical Properties and Applications of 4-Hydroxypiperidine. Medium. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). The Journal of Organic Chemistry. [Link]

-

Haloperidol. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Haloperidol - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to (S)-4-Hydroxypiperidin-2-one: Elucidating Structure and Chirality for Drug Discovery

(S)-4-Hydroxypiperidin-2-one, a chiral lactam, represents a valuable scaffold in medicinal chemistry and drug development. Its structural features, including a stereocenter, a secondary alcohol, and a cyclic amide (lactam), make it a versatile building block for synthesizing a wide range of biologically active molecules.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for researchers and scientists to ensure structural integrity, confirm stereochemistry, and monitor reactions during the synthesis of novel therapeutics. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Introduction: The Significance of the Piperidinone Core

The piperidinone ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[2][4] The introduction of a hydroxyl group and a chiral center at the C4 position, as in this compound, significantly expands the chemical space accessible for drug design. This allows for the introduction of specific stereochemical interactions with biological targets, which can lead to enhanced potency and selectivity.[5][6] Accurate and unambiguous characterization of this building block is therefore the foundational first step in any drug discovery program that utilizes it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical arrangement of the molecule.

¹H NMR Spectroscopy: Deciphering Proton Environments

The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the hydroxyl group, as well as the anisotropic effects of the ring.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H1 (NH) | 6.0 - 7.5 | br s | - | The amide proton is typically broad due to quadrupole broadening from the nitrogen and will appear downfield due to the deshielding effect of the adjacent carbonyl group. |

| H3 (CH₂) | 2.2 - 2.6 | m | - | These protons are adjacent to the carbonyl group and are therefore deshielded. They will likely appear as a complex multiplet due to coupling with each other and with H4. |

| H4 (CH) | 4.0 - 4.5 | m | - | This proton is attached to the carbon bearing the hydroxyl group and is significantly deshielded. Its multiplicity will be a multiplet due to coupling with the protons on C3 and C5. |

| H5 (CH₂) | 1.8 - 2.2 | m | - | These protons are further from the electron-withdrawing groups and will appear more upfield than the H3 protons. They will show coupling to H4 and H6. |

| H6 (CH₂) | 3.2 - 3.6 | m | - | These protons are adjacent to the nitrogen atom and are deshielded. They will appear as a multiplet due to coupling with the H5 protons. |

| OH | Variable | br s | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will typically appear as a broad singlet. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers valuable information about their hybridization and chemical environment.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | 170 - 175 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |

| C3 (CH₂) | 30 - 40 | This carbon is adjacent to the carbonyl group and is deshielded. |

| C4 (CH) | 65 - 75 | The carbon bearing the hydroxyl group is deshielded and appears in the typical range for a secondary alcohol. |

| C5 (CH₂) | 25 - 35 | This aliphatic carbon is relatively shielded compared to the other ring carbons. |

| C6 (CH₂) | 40 - 50 | The carbon adjacent to the nitrogen atom is deshielded. |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the NH and OH protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons and confirming the overall structure.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the O-H, N-H, and C=O stretching vibrations.

Expected IR Absorption Frequencies:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H (Alcohol) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding.[7][8][9][10] |

| N-H (Lactam) | 3100 - 3300 | Medium, Broad | The N-H stretch of the lactam will also be broad due to hydrogen bonding.[7] |

| C-H (Aliphatic) | 2850 - 3000 | Medium | These are the characteristic stretching vibrations of the sp³ C-H bonds in the piperidinone ring.[7][8] |

| C=O (Lactam) | 1640 - 1680 | Strong, Sharp | The carbonyl stretch of a six-membered lactam typically appears in this region.[7][11] |

| C-O (Alcohol) | 1050 - 1260 | Strong | This corresponds to the stretching vibration of the C-O single bond.[8] |

Experimental Protocol for IR Data Acquisition

Protocol:

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is a viscous liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 116.07 | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₅H₉NO₂). |

| [M+Na]⁺ | 138.05 | Adduct with sodium ions, often observed in ESI-MS. |

| [M-H₂O+H]⁺ | 98.06 | Loss of a water molecule from the hydroxyl group is a common fragmentation pathway for alcohols. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for unambiguously confirming the elemental composition of the molecule. The calculated exact mass of C₅H₉NO₂ is 115.0633, and the protonated species [C₅H₁₀NO₂]⁺ has a calculated exact mass of 116.0706. An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem MS/MS experiments involve isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions can provide further structural insights. For cyclic molecules, the fragmentation patterns can be complex.[12][13][14][15]

Expected Fragmentation Pathways:

-

Loss of H₂O: As mentioned, the loss of water from the hydroxyl group is a likely initial fragmentation step.

-

Decarbonylation: Loss of carbon monoxide (CO) from the lactam ring is another possible fragmentation pathway.

-

Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring opening, followed by various bond cleavages to produce a series of smaller fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent suitable for the chosen ionization method (e.g., methanol or acetonitrile with a small amount of formic acid for ESI).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

MS Scan: Acquire a full scan mass spectrum to identify the molecular ion and any adducts.

-

HRMS Scan: If using a high-resolution instrument (e.g., Orbitrap or TOF), acquire a high-resolution scan to determine the exact mass.

-

MS/MS Scan: Select the precursor ion of interest (e.g., [M+H]⁺) and perform a product ion scan to obtain the fragmentation pattern.

Chiral Analysis: Confirming Enantiopurity

While the spectroscopic techniques discussed above confirm the structure of 4-Hydroxypiperidin-2-one, they do not, under standard conditions, differentiate between the (S) and (R) enantiomers. Specialized techniques are required to determine the enantiomeric purity of the sample.

Methods for Chiral Analysis:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.

-

NMR with Chiral Solvating Agents or Derivatizing Agents: The addition of a chiral solvating agent can induce diastereomeric interactions that result in separate signals for the enantiomers in the NMR spectrum. Alternatively, reacting the compound with a chiral derivatizing agent will form diastereomers that are distinguishable by NMR.[16][17]

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation and characterization. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of the key hydroxyl and lactam functional groups. Mass spectrometry provides the molecular weight and elemental composition, with fragmentation patterns offering further structural corroboration. Finally, chiral analysis techniques are essential to confirm the enantiopurity of this valuable synthetic building block. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with confidence in the quality and identity of their starting materials, a critical aspect of robust and reproducible scientific research.

References

-

Bowie, J. H., et al. (1969). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

-

NIST. 4-Hydroxypiperidine Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Sebastian, S., & Sundaraganesan, N. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 941-952. Available at: [Link]

-

Manimekalai, A., et al. (2014). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Chemical Science Review and Letters, 2(7), 580-587. Available at: [Link]

-

Ustyuzhanina, N. E., et al. (2004). The Synthesis and NMR and Conformational Studies of Fucoidan Fragments: VI. Fragments with an -(1 2)-Linked Fucobioside Unit. Russian Journal of Bioorganic Chemistry, 30, 288-300. Available at: [Link]

- Manimekalai, A., et al. (2012). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 4(1), 485-490.

-

Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available at: [Link]

-

Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

-

NIST. 4-Hydroxypiperidine IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Chart. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Absorption Table. Available at: [Link]

-

Coldham, I., et al. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743-5746. Available at: [Link]

-

Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3326. Available at: [Link]

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

-

Kumar, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link]

-

Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Catalysis, 12(5), 2947-2953. Available at: [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Takada, K., et al. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Metabolites, 11(10), 668. Available at: [Link]

-

Al-Aboudi, A., et al. (2022). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Pharmaceuticals, 15(9), 1171. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry, 243, 114751. Available at: [Link]

-

Al-Amiery, A. A., et al. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]

-

NIST. 4-Hydroxypiperidine. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. 4-Hydroxypiperidine. In NIST Chemistry WebBook. Available at: [Link]

-

Laskin, J., & Yang, H. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of The American Society for Mass Spectrometry, 25(10), 1649-1658. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Available at: [Link]

-

Kumar, A. P., et al. (2012). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]

-

PubChem. Piperidin-4-ol. In PubChem. Available at: [Link]

-

Zhang, W., et al. (2020). Antibacterial polyene-polyol macrolides and cyclic peptides from the marine-derived Streptomyces sp. MS110128. Marine Drugs, 18(1), 58. Available at: [Link]

-

Riela, S., et al. (2021). Chiral Molecules: Properties, Synthesis and Analysis. Molecules, 26(11), 3291. Available at: [Link]

-

Kim, H. J., et al. (2012). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Bulletin of the Korean Chemical Society, 33(10), 3463-3467. Available at: [Link]

-

Martynowycz, M. W., et al. (2023). Combining MicroED and native mass spectrometry for structural discovery of enzyme-biosynthetic inhibitor complexes. Structure, 31(5), 586-593.e4. Available at: [Link]

-

Wysocki, L. M., et al. (2015). Piperidone-based chiral AEA. ResearchGate. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. National Bureau of Standards. Available at: [Link]

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. scribd.com [scribd.com]

- 12. shimadzu.com [shimadzu.com]

- 13. mdpi.com [mdpi.com]

- 14. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(S)-4-Hydroxypiperidin-2-one: A Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperidinones

In the landscape of medicinal chemistry and pharmaceutical development, the piperidine scaffold is a privileged structure, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting complex biological receptors. The introduction of stereocenters into this framework, as seen in (S)-4-Hydroxypiperidin-2-one, provides an invaluable tool for researchers. This chiral lactam serves as a versatile intermediate, enabling the synthesis of enantiomerically pure molecules with precisely engineered pharmacodynamic and pharmacokinetic properties. Its utility spans a range of therapeutic areas, from central nervous system (CNS) agents to novel anticancer therapies.[2][3]

This guide offers a technical overview of this compound, focusing on its commercial availability, critical quality control parameters, and a practical, validated workflow for its application in synthetic chemistry. The insights provided are grounded in established chemical principles to empower researchers in leveraging this key intermediate for their drug discovery programs.

Physicochemical Properties and Structural Data

A thorough understanding of a starting material's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a white crystalline solid soluble in water and some organic solvents.[4] Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 476014-92-3 | [5] |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [4][5] |

| Melting Point | 128-130°C | [4] |

| Boiling Point | 383.3°C (Predicted) | [4] |

| SMILES | O=C1CCCN1 | [5] |

The presence of a secondary amine, a hydroxyl group, and a lactam carbonyl offers multiple reaction sites, making it a highly adaptable building block. The defined (S)-stereochemistry at the C4 position is the critical feature for creating specific, targeted molecular architectures.

Caption: Chemical structure of this compound.

Commercial Availability and Supplier Vetting